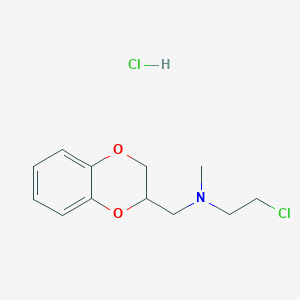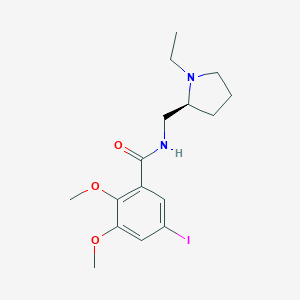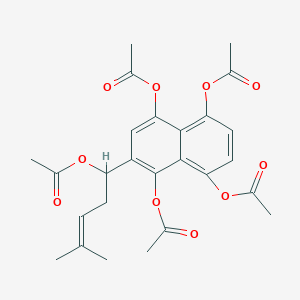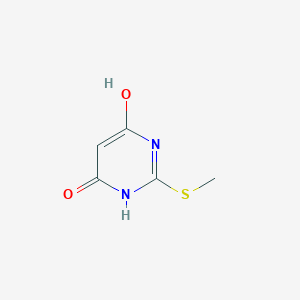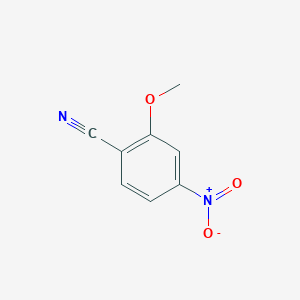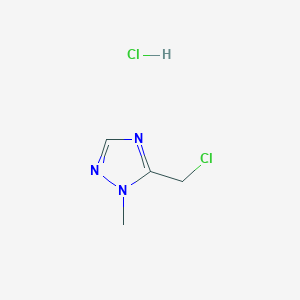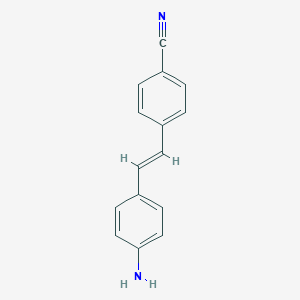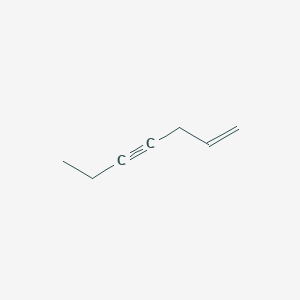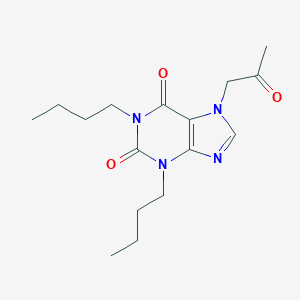
丹布菲林
描述
丹布菲林是一种黄嘌呤衍生物,以其对磷酸二酯酶 IV (PDE IV) 的选择性抑制而闻名。 该化合物已被研究用于其潜在的治疗应用,特别是在治疗认知功能障碍和呼吸系统疾病方面 .
科学研究应用
丹布菲林因其科学研究应用而得到广泛研究,包括:
作用机制
丹布菲林通过选择性抑制 PDE IV 发挥作用,导致细胞内 cAMP 水平升高。 这种抑制导致多种生理效应,包括支气管扩张、脑血管扩张和下丘脑-垂体-肾上腺轴的激活 . 丹布菲林还通过作用于豚鼠心室乳头肌中维拉帕米敏感的钙通道位点而表现出负性肌力作用 .
生化分析
Biochemical Properties
Denbufylline plays a crucial role in biochemical reactions. It is known to inhibit Phosphodiesterase IV (PDE IV), which is a key enzyme involved in various biochemical processes . The interaction between Denbufylline and PDE IV is of significant interest in the field of biochemistry .
Cellular Effects
Denbufylline has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PDE IV, thereby affecting cell signaling pathways
Molecular Mechanism
The molecular mechanism of Denbufylline involves its binding interactions with biomolecules and its inhibition of PDE IV . This inhibition can lead to changes in gene expression and other molecular-level effects .
Metabolic Pathways
Denbufylline is involved in several metabolic pathways due to its interaction with PDE IV This interaction could potentially affect metabolic flux or metabolite levels
准备方法
化学反应分析
丹布菲林会经历多种类型的化学反应,包括:
氧化: 丹布菲林可以被氧化以形成各种代谢物。
相似化合物的比较
丹布菲林经常与其他黄嘌呤衍生物和 PDE IV 抑制剂进行比较,例如:
奔妥菲林: 用于治疗间歇性跛行,并具有抗炎特性.
普罗奔妥菲林: 以其神经保护作用和治疗痴呆的潜力而闻名.
茶碱: 通常用作治疗呼吸系统疾病的支气管扩张剂.
咖啡因: 一种广泛消费的兴奋剂,具有多种药理作用.
属性
IUPAC Name |
1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPRDDKCXVCFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205687 | |
| Record name | Denbufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-71-8 | |
| Record name | Denbufylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denbufylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denbufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENBUFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of denbufylline?
A: Denbufylline acts as a selective inhibitor of phosphodiesterase 4 (PDE4), a specific type of phosphodiesterase that breaks down cyclic adenosine monophosphate (cAMP). [, , , , ]
Q2: How does denbufylline's inhibition of PDE4 affect cellular processes?
A: By inhibiting PDE4, denbufylline prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. [, , ] This elevation of cAMP can modulate various cellular processes depending on the cell type and context.
Q3: What are some specific downstream effects of increased cAMP levels due to denbufylline?
A3: Increased cAMP levels due to denbufylline have been shown to:
- Enhance acetylcholine release in the brain: This effect has been observed in the cerebral cortex, hippocampus, and striatum, suggesting a potential role in cognitive function. []
- Modulate vascular tone: Denbufylline can induce relaxation in certain blood vessels, potentially through interactions with the nitric oxide pathway. [, ]
- Influence inflammatory responses: Research suggests that denbufylline can modulate the production of inflammatory mediators, such as TNF-α and CCL2/MCP-1, potentially through its effects on NF-κB and AP-1 signaling pathways. [, , ]
Q4: What is the molecular formula and weight of denbufylline?
A4: Denbufylline has a molecular formula of C16H24N4O3 and a molecular weight of 320.39 g/mol.
Q5: How do structural modifications to the denbufylline molecule affect its PDE4 inhibitory activity?
A5: Studies exploring substitutions on the xanthine core of denbufylline have revealed that:
- Substitutions at the 1-position with non-polar groups generally increase tracheal relaxation activity, while substitutions at the 7-position tend to decrease it. []
- Specific substitutions at both the 1- and 7-positions can improve bronchodilatory effects and reduce adverse effects like heart stimulation. []
- Heterocycle-condensed purines, designed based on denbufylline, have shown potent and selective PDE4 inhibitory activity, suggesting potential for improved drug candidates. [, ]
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of denbufylline?
A:
- Absorption: Denbufylline is orally bioavailable. []
- Metabolism: Denbufylline is metabolized into several pharmacologically active metabolites. []
Q7: What in vitro models have been used to investigate the effects of denbufylline?
A7: Denbufylline's effects have been studied in various in vitro models, including:
- Isolated tissues: Studies on rat aorta rings have explored denbufylline's effects on vascular relaxation and its interaction with nitric oxide pathways. [, ]
- Cell cultures: Researchers have used cultured rat vascular smooth muscle cells (VSMCs) to investigate denbufylline's influence on cytokine-induced CCL2/MCP-1 production and its impact on AP-1 and NF-κB signaling. [, , ]
- Enzyme assays: Denbufylline's inhibitory effects on different PDE isozymes have been extensively characterized using enzyme assays with isolated enzymes or cell lysates. [, , , , ]
Q8: What in vivo models have been used to assess denbufylline's therapeutic potential?
A8: Denbufylline has been evaluated in various in vivo models, including:
- Rodent models of cerebral ischemia: Studies in gerbils and rats have shown that denbufylline can improve memory function following transient forebrain ischemia, possibly by enhancing cerebral blood flow and oxygenation. [, ]
- Rodent models of inflammation: Research in rats has demonstrated that denbufylline can inhibit antigen-induced pulmonary eosinophilia and neutrophilia, suggesting potential as an anti-inflammatory agent for asthma. []
- Rodent models of osteopenia: Studies in rats have shown that denbufylline can inhibit bone loss in various models of osteopenia, including tumor-induced and ovariectomy-induced bone loss. []
Q9: Has denbufylline been investigated in clinical trials for any specific conditions?
A: Clinical trials have investigated denbufylline's efficacy in patients with multi-infarct dementia (MID). While some trials showed promising results in improving cognitive function, [] others indicated limited efficacy. [] Further research is needed to fully elucidate its clinical potential in various conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


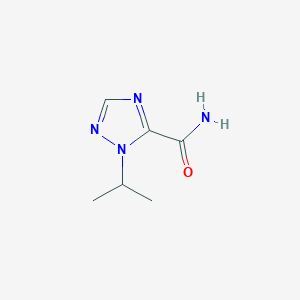
![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)
